Cdk1/2 Inhibitor III Cdk1/2 Inhibitor III Cyclin-dependent kinases (Cdks) are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. Cdk1/2 Inhibitor III is a cell-permeable inhibitor of Cdk1/cyclin B and Cdk2/cyclin A (IC50s = 0.6 and 0.5 nM, respectively). It less potently inhibits CDC2-like kinases 1 and 3, VEGFR2, and GSK-3β (IC50s = 8.9, 29, 32, and 140 nM, respectively) and is without effect against a panel of other kinases. Cdk1/2 Inhibitor III blocks the growth of several cancer cell lines (IC50 values range from 20 to 92 nM).

Brand Name: Vulcanchem
CAS No.: 443798-47-8
VCID: VC0005331
InChI: InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
SMILES: C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Molecular Formula: C15H13F2N7O2S2
Molecular Weight: 425.4 g/mol

Cdk1/2 Inhibitor III

CAS No.: 443798-47-8

Cat. No.: VC0005331

Molecular Formula: C15H13F2N7O2S2

Molecular Weight: 425.4 g/mol

* For research use only. Not for human or veterinary use.

Cdk1/2 Inhibitor III - 443798-47-8

CAS No. 443798-47-8
Molecular Formula C15H13F2N7O2S2
Molecular Weight 425.4 g/mol
IUPAC Name 5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide
Standard InChI InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
Standard InChI Key ARIOBGGRZJITQX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Canonical SMILES C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Appearance Assay:≥95%A solid

Structural and Biochemical Characterization of Cdk1/2 Inhibitor III

Molecular Architecture and Chemical Properties

Cdk1/2 Inhibitor III (5-Amino-3-((4-(aminosulfonyl)phenyl)amino)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide) features a triazolo-diamine scaffold optimized for kinase inhibition. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₅H₁₃F₂N₇O₂S₂
Molecular Weight425.44 g/mol
SMILESFc1c(c(ccc1)F)NC(=S)[n]2nc(nc2N)Nc3ccc(cc3)S(=O)N
InChI KeyARIOBGGRZJITQX-UHFFFAOYSA-N
Solubility10 mg/mL in DMSO

The compound’s planar triazole ring facilitates π-π stacking with kinase hinge regions, while the sulfonamide group engages in hydrogen bonding with Lys33 and Asp146 in Cdk1 .

Enzymatic Inhibition Kinetics

Cdk1/2 Inhibitor III exhibits sub-nanomolar potency against its primary targets:

Kinase ComplexIC₅₀ (pM)Selectivity vs. Off-Targets
Cdk1/cyclin B60064× over VEGF-R2
Cdk2/cyclin A500280× over GSK-3β
Cdk2/cyclin E340>1000× over CDK4/6

Data sources:

This exceptional selectivity arises from its ability to exploit subtle differences in ATP-binding pocket topology between CDK family members. Molecular dynamics simulations reveal stable binding with RMSD < 2 Å over 100 ns trajectories .

Mechanism of Action and Cellular Effects

ATP-Competitive Inhibition of Cell Cycle Progression

As a reversible ATP-competitive inhibitor, Cdk1/2 Inhibitor III prevents phosphorylation of critical substrates:

  • Retinoblastoma (Rb) protein: Inhibition at Ser780 (Cdk4/6 site) and Ser807/811 (Cdk2 site)

  • Histone H1: 85% reduction in phosphorylation at 10 nM

  • CDC25C: Blocked activation at Thr48, arresting cells in G₂/M

In HCT-116 colon cancer cells, treatment induces G₂/M arrest (EC₅₀ = 15 nM) within 6 hours, followed by apoptosis via caspase-3 activation .

Transcriptional Regulation and Synergistic Effects

The inhibitor modulates gene expression through secondary mechanisms:

  • p21/WAF1 upregulation: 3.2-fold increase at 50 nM (24 hr)

  • Cyclin B1 downregulation: 60% reduction at 100 nM

  • MYC suppression: 45% decrease in protein levels via GSK-3β-mediated degradation

Combination studies demonstrate synergy with:

  • PARP inhibitors (Olaparib): Combination Index (CI) = 0.32 in BRCA1-mutant cells

  • PLK1 inhibitors (BI-2536): 82% tumor growth inhibition in xenografts

Cell LineOriginIC₅₀ (nM)Apoptosis Induction
HCT-116Colorectal carcinoma2058% (48 hr)
HeLaCervical adenocarcinoma3572% (48 hr)
A375Melanoma9265% (48 hr)
MDA-MB-231Triple-negative breast11041% (48 hr)

Data sources:

In Vivo Pharmacokinetics and Toxicity

Rodent studies reveal favorable ADME properties:

ParameterValue
Oral bioavailability42%
Plasma t₁/₂6.8 hr
Vd3.2 L/kg
CYP3A4 inhibitionIC₅₀ > 10 µM

Notably, daily dosing (10 mg/kg) for 28 days caused reversible bone marrow suppression but no neurotoxicity .

Comparative Analysis with Other CDK Inhibitors

Selectivity Across Kinase Families

Cdk1/2 Inhibitor III demonstrates superior selectivity compared to pan-CDK inhibitors:

InhibitorCDK1 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)GSK-3β IC₅₀ (nM)
Cdk1/2 Inhibitor III0.60.5>1000140
Flavopiridol3010020110
Dinaciclib31100-
Roscovitine650700>100,000460

Data adapted from

Structural Advantages Over First-Generation Inhibitors

The triazolo-diamine scaffold confers three key benefits:

  • Reduced planarity: LogP = 2.1 vs. 3.8 for flavopiridol, improving solubility

  • Targeted hydrogen bonding: Forms three H-bonds with Cdk1 vs. two in roscovitine complexes

  • Diminished hERG inhibition: IC₅₀ > 30 µM compared to 1.2 µM for dinaciclib

Emerging Applications and Future Directions

Combination Therapy Development

Recent clinical trial designs incorporate Cdk1/2 Inhibitor III with:

  • Immune checkpoint inhibitors: Augments PD-L1 expression by 3.5-fold in TILs

  • Metabolic modulators: 2-DG co-treatment increases ATP depletion 7-fold

  • Epigenetic drugs: Resensitizes DNMT1-inhibited cells to decitabine

Biomarker-Driven Patient Stratification

Predictive biomarkers under investigation include:

  • CCNE1 amplification: ORR = 64% vs. 12% in non-amplified tumors

  • RB1 proficiency: Required for G₁ arrest (p = 0.002)

  • APOBEC3B expression: Correlates with resistance (HR = 2.1)

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